Cupric nitrate

Description

Historical Trajectories and Milestones in Cupric Nitrate Research

The history of this compound research is intertwined with the broader development of inorganic chemistry and the study of copper compounds. Early chemical investigations likely involved the synthesis of this compound through the reaction of copper or its oxides with nitric acid, a method still used today for preparing hydrated forms. wikipedia.orgtaylorandfrancis.com The understanding of its composition and properties evolved with the refinement of analytical techniques.

A notable milestone in this compound research was the successful synthesis of anhydrous copper(II) nitrate. This was achieved in 1969 by reacting copper metal with dinitrogen tetroxide under anhydrous conditions, followed by gentle heating. sciencemadness.org This development opened new avenues for studying the unique properties and reactivity of the anhydrous form, which differs significantly from its hydrated counterparts, particularly in its structure and volatility. Research into the thermal decomposition of this compound hydrates has also been a significant area of study, revealing the stepwise loss of water and the formation of basic copper nitrates before the final decomposition to copper oxide at higher temperatures. researchgate.netresearchgate.net Studies on the crystal structures of this compound and its complexes have provided fundamental insights into the coordination environment of the copper(II) ion and the role of the nitrate ligand. oup.comchempap.orgidsi.mdresearchgate.netresearchgate.net

Foundational Chemical Principles Governing this compound Reactivity

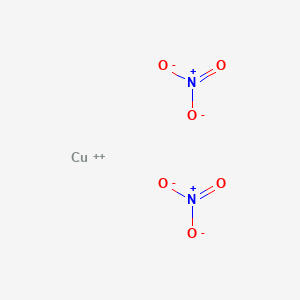

The reactivity of this compound is primarily governed by the properties of the copper(II) cation (Cu²⁺) and the nitrate anion (NO₃⁻). Copper typically exhibits oxidation states of +1 and +2, with the +2 state being prevalent in this compound. allen.in In aqueous solutions, hydrated copper(II) ions exist as aqua complexes, such as [Cu(H₂O)₆]²⁺, which are highly labile and undergo rapid ligand exchange. wikipedia.org

This compound acts as an oxidizing agent, particularly in the presence of reducing agents. The nitrate anion itself can participate in redox reactions, especially under acidic conditions. The thermal decomposition of this compound is a key reaction illustrating its reactivity, yielding copper oxide, nitrogen dioxide, and oxygen. wikipedia.orgresearchgate.net This decomposition pathway can be influenced by factors such as temperature and the presence of water, leading to the formation of intermediate basic copper nitrates. researchgate.netresearchgate.net

In organic synthesis, this compound, often in conjunction with other reagents like acetic anhydride, serves as a nitrating agent for aromatic compounds in reactions like the Menke nitration. sciencemadness.orgwikipedia.org When adsorbed onto solid supports like clay, it forms reagents such as "Claycop," which are useful for various transformations, including the oxidation of thiols. wikipedia.org The copper(II) ion can also act as a Lewis acid, catalyzing various organic reactions. researchgate.net

The interaction of this compound with metals more electropositive than copper can lead to displacement reactions, where the more reactive metal reduces Cu²⁺ ions to metallic copper. quora.com

Evolution of Research Paradigms and Contemporary Significance of this compound

Research involving this compound has evolved from fundamental studies of its synthesis and properties to more advanced applications in diverse fields. Initially, its use was primarily in areas like analytical chemistry, as an insecticide, and in the production of light-sensitive papers. nih.gov

In contemporary chemical research, this compound is significant in several areas:

Catalysis: this compound and copper-based materials derived from it are extensively studied as catalysts for various reactions. This includes applications in organic synthesis, such as nitration and oxidation reactions. wikipedia.orgresearchgate.net Copper-based catalysts are also being explored for environmental applications, such as the catalytic oxidation of carbon monoxide and the wet oxidation of organic pollutants in water systems. scispace.commdpi.com Recent research highlights the use of copper-based catalysts for the electrochemical reduction of nitrates to ammonia, addressing environmental concerns and offering a route for sustainable ammonia synthesis. mdpi.comacs.orgacs.org

Material Synthesis: this compound serves as a precursor for the synthesis of various copper-containing materials, including copper oxides and basic copper nitrates, which have applications in catalysis and other fields. researchgate.netresearchgate.netscispace.comnih.gov It is also used in the preparation of copper nanoparticles. doi.org

Coordination Chemistry: Research continues into the formation and structure of coordination complexes involving this compound and various ligands, providing insights into the coordination behavior of copper(II). oup.comidsi.mdresearchgate.net

Thermal Studies: Detailed investigations into the thermal decomposition pathways of hydrated and anhydrous this compound remain relevant for understanding its behavior under different conditions and for controlled synthesis of copper oxides. researchgate.netresearchgate.netscispace.com

The research paradigms have shifted towards utilizing the unique properties of this compound for developing sustainable and efficient chemical processes and advanced materials. Its availability, relatively low cost, and versatile reactivity continue to make it a compound of interest in cutting-edge chemical research. researchgate.netmdpi.com

Propriétés

Numéro CAS |

3251-23-8 |

|---|---|

Formule moléculaire |

CuHNO3 |

Poids moléculaire |

126.56 g/mol |

Nom IUPAC |

copper;nitric acid |

InChI |

InChI=1S/Cu.HNO3/c;2-1(3)4/h;(H,2,3,4) |

Clé InChI |

WXYNCCWBUXKSBG-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cu+2] |

SMILES canonique |

[N+](=O)(O)[O-].[Cu] |

Point d'ébullition |

Sublimes |

Color/Form |

Large, blue-green, orthorhombic crystals |

Densité |

2.32 at 68 °F (USCG, 1999) |

melting_point |

238.1 °F (USCG, 1999) 255-256 °C |

Autres numéros CAS |

3251-23-8 10402-29-6 |

Description physique |

Obtained as a trihydrate and as a hexahydrate. Both are blue crystalline solids. Used in medicine, as an insecticide, in chemical analysis, in making light sensitive papers. Toxic oxides of nitrogen are produced in fires involving this material. Liquid; PelletsLargeCrystals, Liquid |

Pictogrammes |

Oxidizer; Corrosive; Acute Toxic; Irritant; Environmental Hazard |

Solubilité |

Sol in water, ethyl acetate, dioxane |

Synonymes |

copper(II) nitrate cupric nitrate |

Origine du produit |

United States |

Advanced Synthetic Methodologies and Material Design Utilizing Cupric Nitrate

Controlled Synthesis of Cupric Nitrate Hydrates and Anhydrous Forms

This compound exists in several hydrated states, with the hemipentahydrate (Cu(NO₃)₂·2.5H₂O) and trihydrate (Cu(NO₃)₂·3H₂O) being among the most common. wikipedia.orgatamanchemicals.com The controlled synthesis of these specific hydrate phases and the anhydrous form is crucial for various applications, as their properties can differ significantly.

Precision Synthesis of Specific this compound Hydrate Phases (e.g., Sesquihydrate, Hemipentahydrate, Trihydrate, Hexahydrate)

Five different hydrates of copper nitrate have been reported: the monohydrate (Cu(NO₃)₂•2H₂O), the sesquihydrate (Cu(NO₃)₂•1.5H₂O), the hemipentahydrate (Cu(NO₃)₂•2.5H₂O), a trihydrate (Cu(NO₃)₂•3H₂O), and a hexahydrate (Cu(OH₂)₆₂). atamanchemicals.com

Hydrated copper nitrate can be prepared by reacting copper metal or copper(II) oxide with nitric acid. wikipedia.orgatamanchemicals.com

The reaction of copper with concentrated nitric acid yields hydrated copper nitrate, water, and nitrogen dioxide: Cu + 4 HNO₃ → Cu(NO₃)₂ + 2 H₂O + 2 NO₂ wikipedia.orgatamanchemicals.com

Alternatively, hydrated copper nitrate can be prepared by treating copper metal with an aqueous solution of silver nitrate. wikipedia.orgatamanchemicals.com

The hexahydrate is reported to dehydrate to the trihydrate at 26°C. atamanchemicals.com Attempted dehydration of hydrated copper nitrates by heating typically leads to the formation of copper oxides rather than anhydrous Cu(NO₃)₂. wikipedia.orgatamanchemicals.com At 80°C, the hydrates convert to "basic copper nitrate" (Cu₂(NO₃)(OH)₃), which further converts to CuO at 180°C. wikipedia.orgatamanchemicals.com

Anhydrous this compound Preparation via Sublimation and Cracking

Anhydrous copper(II) nitrate is one of the few anhydrous transition metal nitrates. atamanchemicals.com It cannot be prepared by dehydration of the hydrated forms due to decomposition. wikipedia.orgatamanchemicals.com

Anhydrous Cu(NO₃)₂ is typically synthesized by treating copper metal with dinitrogen tetroxide (N₂O₄) under anhydrous conditions. wikipedia.orgatamanchemicals.com The reaction is: Cu + 2 N₂O₄ → Cu(NO₃)₂ + 2 NO wikipedia.orgatamanchemicals.com

Another method involves dissolving copper metal in a mixture of liquid NO₂ and ethyl acetate, followed by purification via sublimation. atamanchemicals.comsciencemadness.org Heating the resulting N₂O₄ adduct of Cu(NO₃)₂ at 90°C yields anhydrous copper nitrate, which can then be sublimed in a vacuum at 150°C. atamanchemicals.com

Heating solid anhydrous copper(II) nitrate under vacuum to 150-200°C results in sublimation and "cracking," producing a vapor of monomeric copper(II) nitrate molecules. wikipedia.orgatamanchemicals.com In the vapor phase, the molecule features two bidentate nitrate ligands. wikipedia.orgatamanchemicals.com

Synthesis of this compound-Derived Advanced Materials

This compound serves as a common and effective precursor for the synthesis of various advanced materials, particularly copper-based nanoparticles, due to its solubility and reactivity.

Nanoparticle Synthesis Using this compound Precursors

This compound precursors are widely used in the synthesis of copper and copper oxide nanoparticles through various methods. atamanchemicals.commalayajournal.orgnih.govinstanano.comtandfonline.com

Solvent-Free Nanoparticle Synthesis from this compound Complexes

The development of solvent-free techniques for nanoparticle synthesis is an important area in green chemistry. mdpi.comresearchgate.net One approach involves using copper complexes derived from this compound as precursors in solvent-free synthesis methods, such as melting-assisted techniques. mdpi.comresearchgate.netdoaj.org For example, tetra(imidazole)copper(II) nitrate complex, prepared by melting copper nitrate with imidazole, can be used as a precursor. mdpi.comresearchgate.netdoaj.orgresearchgate.net The thermal decomposition of such complexes can yield copper-containing nanosized particles, specifically copper oxides, without the need for solvents. mdpi.comresearchgate.net Combustion of the Cu(Im)₄₂ complex under air has been demonstrated as a method to prepare nanosized copper oxides. mdpi.comresearchgate.net

Chemical Precipitation Methods for Copper Oxide Nanoparticles from this compound

Chemical precipitation is a straightforward and widely used method for synthesizing copper oxide (CuO) nanoparticles from this compound precursors. malayajournal.orgnih.govniscpr.res.injetir.orgresearchgate.netjchr.orgijcrt.org This method typically involves dissolving copper nitrate trihydrate in water and then adding a precipitating agent, such as sodium hydroxide (NaOH), to form a copper hydroxide precipitate, which is subsequently converted to CuO nanoparticles through thermal treatment. malayajournal.orgniscpr.res.injetir.orgjchr.orgijcrt.org

A typical procedure involves dissolving copper nitrate trihydrate in deionized water, followed by the dropwise addition of a NaOH solution under stirring to achieve a desired pH (e.g., pH 10). malayajournal.orgniscpr.res.injchr.orgneuroquantology.com This process leads to the formation of a precipitate, which is then washed and dried. malayajournal.orgniscpr.res.injetir.org Subsequent calcination at elevated temperatures (e.g., 400-800°C) is often performed to obtain crystalline CuO nanoparticles. niscpr.res.in The calcination temperature can influence the crystallite size and structural properties of the resulting nanoparticles. niscpr.res.in Studies have shown that increasing calcination temperature up to a certain point can increase crystallite size and improve crystallinity. niscpr.res.in

Research findings indicate that the chemical precipitation method using copper nitrate trihydrate and NaOH can successfully produce CuO nanoparticles with varying particle sizes and morphologies depending on synthesis parameters such as precursor concentration, pH, and calcination temperature. malayajournal.orgniscpr.res.injetir.orgresearchgate.netjchr.orgijcrt.orgneuroquantology.com For instance, studies have reported obtaining CuO nanoparticles with particle sizes in the range of 20-50 nm or 50 nm with this method. jetir.orgijcrt.org

Here is a table summarizing some data from research findings on CuO nanoparticle synthesis via chemical precipitation using this compound:

| Precursor | Precipitating Agent | Conditions | Resulting Material | Particle Size / Morphology | Source |

| Cu(NO₃)₂·3H₂O | NaOH | Dissolved in DI water, NaOH added dropwise (pH 10), stirred, dried at 100°C for 18 hrs, calcination | CuO nanoparticles | Polycrystalline monoclinic structure malayajournal.org. | malayajournal.org |

| Cu(NO₃)₂·3H₂O | NaOH | Aqueous solution, precipitation, drying, calcination at 400-800°C | CuO nanoparticles | Monoclinic structure, crystallite size increases with temperature up to 600°C niscpr.res.in. | niscpr.res.in |

| Cu(NO₃)₂·3H₂O (0.5 M) | NaOH (1 M) | Dissolved in water, NaOH added dropwise until pH 10, stirred for 2.5 hrs, precipitate obtained neuroquantology.com. | Cu(II)O nanoparticles | Blackish-brown precipitate neuroquantology.com. | neuroquantology.com |

| Cu(NO₃)₂·3H₂O (0.05M, 0.1M) | NaOH (0.05M, 0.1M) | Aqueous solution, stirred, heated at 90°C for 2 hours jetir.orgijcrt.org. | Copper oxide precipitates | Transparent solutions forming precipitates jetir.orgijcrt.org. | jetir.orgijcrt.org |

| Cu(NO₃)₂ | NaOH | Precipitation method with post-heating researchgate.net. | CuO nanoparticles | Different shape, size and morphology researchgate.net. | researchgate.net |

This method is considered simple, cost-effective, and suitable for large-scale production of CuO nanoparticles for various applications. nih.govjetir.orgijcrt.org

Control of Nanoparticle Size and Morphology

This compound serves as a common copper source for the synthesis of copper-based nanoparticles, including copper metal and copper oxide (CuO) nanoparticles. Controlling the size and morphology of these nanoparticles is crucial for tailoring their properties for specific applications. Various synthesis parameters, such as precursor concentration, reaction temperature, the presence of capping agents or surfactants, and the synthesis method itself, play significant roles in achieving this control.

In the synthesis of copper nanoparticles, using copper nitrate trihydrate (Cu(NO₃)₂·3H₂O) as a precursor, along with a reducing agent like hydrazine hydrate and a capping agent such as poly(N-vinylpyrrolidone) (PVP), allows for the synthesis of monodisperse copper particles with controlled diameters. Different feeding strategies, specifically varying the injection rate of the copper nitrate solution, have been shown to influence the average size of the prepared copper particles. For instance, using a polyol method with different injection rates resulted in copper particles with average sizes ranging from 100 nm to 400 nm. researchgate.net

| Injection Rate (mL/min) | Average Particle Size (nm) |

| 2 | 100 |

| 4 | 200 |

| 6 | 300 |

| 8 | 400 |

The morphology and crystallite size of nanoparticles can also be influenced by the concentration of the initial precursor solution. researchgate.net For example, in the synthesis of Fe-Ni alloy particles, varying the concentration of the precursor solution from 0.05 M to 0.4 M affected the morphology and crystallite size. researchgate.net

For copper oxide nanoparticles, this compound has been used as a precursor in methods like precipitation and ultrasonic spray pyrolysis. researchgate.netmdpi.com Calcining a copper nitrate precursor at 200 °C for 2 hours has been reported to yield CuO nanoparticles measuring approximately 77 nm. mdpi.com The hydrothermal synthesis method, starting from copper(II) nitrate trihydrate, has also been employed to produce CuO nanomaterials with different morphologies, such as nanoparticles, nanorods, and nanosheets, by varying the pH level of the reaction mixture. mdpi.com The pH influences the formation of intermediate basic copper nitrate, which in turn affects the final CuO structure. mdpi.com

Preparation of Solid-Supported this compound Reagents

Solid-supported reagents offer advantages in organic synthesis, including milder reaction conditions and easier product isolation. This compound has been successfully immobilized on various solid supports to create effective reagents for different chemical transformations, particularly nitration reactions.

Claycop, a well-known solid-supported this compound reagent, consists of acidic montmorillonite clay impregnated with anhydrous this compound. sibran.ru This reagent has been reported for the mono- and dinitration of various aromatic compounds, including phenol. sibran.ru The use of solid supports like montmorillonite clay or silica gel can enhance the reactivity of this compound towards aromatic compounds due to the increased effective surface area available for the reaction. sibran.ru The solid support can also potentially influence the selectivity of the reaction. sibran.ru

Silica-supported copper(II) nitrate trihydrate has also been prepared and utilized as an effective solid-supported reagent for the nitration of aromatic compounds. This type of reagent has enabled the synthesis of nitrated products with good yields (69-95%) in relatively short reaction times at room temperature. Supported reagents based on copper nitrate have gained increasing attention in organic synthesis due to their mild reaction conditions and simplified workup procedures, aligning with the principles of green chemistry. sibran.rursc.org

Synthesis of Basic Copper Nitrate (Cu₂(OH)₃NO₃)

Basic copper nitrate (BCN), with the chemical formula Cu₂(OH)₃NO₃, is an important compound with various applications. It can be synthesized through different routes, often utilizing this compound as a starting material.

One common approach for synthesizing basic copper nitrate is through precipitation methods. Alkalization of an aqueous solution of copper nitrate typically results in the formation of Cu₂(OH)₃NO₃. uctm.edu A rapid synthetic route involves the reaction of magnesium hydroxide with an aqueous solution of copper(II) nitrate. scielo.br This method is performed under mild conditions without requiring variations in temperature or pressure and can yield crystalline Cu₂(OH)₃NO₃. scielo.br The structure of Cu₂(OH)₃NO₃ can be viewed as derived from brucite-like sheets, where some hydroxide anions are replaced by nitrate anions coordinated to the copper(II) centers. scielo.br

Plasma electrolysis of a copper nitrate aqueous solution in atmospheric air has also been shown to generate Cu₂(OH)₃NO₃ micro-plates. alzahra.ac.ir In this process, the interaction of air plasma with the solution leads to the generation of hydroxide ions and radicals, which facilitate the synthesis of basic copper nitrate. alzahra.ac.ir

Hydrothermal Synthesis Approaches

Hydrothermal synthesis is a versatile method for preparing crystalline materials, including basic copper nitrate and other copper-based compounds, often starting from this compound. This method typically involves carrying out reactions in aqueous solutions at elevated temperatures and pressures.

The hydrothermal synthesis of CuO nanostructures, using copper(II) nitrate trihydrate as a precursor, involves the formation of intermediate precipitated copper hydroxynitrate (Cu₂(OH)₃NO₃). mdpi.com The presence and control of this intermediate phase are crucial in determining the final morphology of the CuO nanomaterial. mdpi.com Hydrothermal reactions using copper nitrate trihydrate have also been employed for the synthesis of copper sulfide (CuS) nanomaterials with controlled morphologies by reacting with a sulfur source like thiourea in water. tandfonline.com

While hydrothermal synthesis is used to produce various copper compounds, including CuO and CuS, basic copper nitrate itself can also be synthesized hydrothermally. Solvothermal synthesis in anhydrous ethanol has been reported for the preparation of Cu₂(OH)₃NO₃. researchgate.net

Role in Gas Generating Agents

Basic copper nitrate (Cu₂(OH)₃NO₃) plays a significant role as an oxidizer in gas-generating compositions, particularly in applications like automotive airbag systems and pyrotechnics. jncgt.comjpyro.co.ukresearchgate.net

In airbag generants, basic copper nitrate is a key component in propellant mixtures, functioning as an oxygen supplier to facilitate the rapid generation of gas. jncgt.com It is often used in conjunction with fuels like guanidine nitrate. researchgate.netjes.or.jp The thermal behavior and stability of mixtures containing basic copper nitrate and other oxidizers like ammonium nitrate are important considerations for their performance and safety in gas-generating applications. researchgate.net Studies have investigated the combustion characteristics of mixtures containing guanidine nitrate, ammonium nitrate, and basic copper nitrate to develop improved gas-generating agents. jes.or.jp

Basic copper nitrate is also utilized in pyrotechnic compositions as both an oxidizer and a potential green colorant. jpyro.co.uk Its inclusion in propellants can influence combustion characteristics, such as burning rate. researchgate.net The use of basic copper nitrate in pyrotechnics contributes to achieving brilliantly colored flames. atamanchemicals.com

Catalytic Applications and Mechanistic Investigations of Cupric Nitrate

Cupric Nitrate as a Catalytic Reagent in Organic Synthesis

This compound serves as a valuable reagent in organic synthesis, facilitating a range of transformations under various reaction conditions. Its effectiveness is often enhanced when used in combination with other reagents or when supported on solid matrices.

Nitration Reactions

Nitration, the introduction of a nitro group into an organic molecule, is a fundamental reaction in organic chemistry with broad applications in the synthesis of pharmaceuticals, explosives, and dyes. This compound is employed in several nitration methodologies, offering advantages in terms of selectivity and reaction conditions.

Menke Nitration Conditions with Acetic Anhydride

The Menke nitration is a classical method for the nitration of electron-rich aromatic compounds using this compound in the presence of acetic anhydride. This reaction is particularly effective for substrates susceptible to electrophilic aromatic substitution. The combination of this compound and acetic anhydride is known to generate acetyl nitrate in situ, which acts as the active nitrating species. wikipedia.orgwuxiapptec.com

The mechanism is believed to involve the reaction between this compound and acetic anhydride to form acetyl nitrate (AcONO₂). wuxiapptec.com This highly reactive intermediate then undergoes electrophilic attack on the activated aromatic ring. wuxiapptec.com The reaction often proceeds with good regioselectivity, favoring ortho and para substitution on activated aromatic systems. wikipedia.org Research findings have explored the reaction mechanism, suggesting possible pathways involving electrophilic substitution of acetyl nitrate or a concerted reaction through a six-membered ring transition state. wuxiapptec.com Studies have also investigated the regioselectivity of the reaction on different substrates, correlating theoretical calculations with experimental product distributions. wuxiapptec.com

Aromatic Compound Nitration via Supported this compound (e.g., Claycop, Silica-Supported)

To improve the handling, reactivity, and environmental profile of nitration reactions, this compound has been immobilized on various solid supports, such as clay (leading to reagents like "Claycop") and silica gel. wikipedia.orgsibran.ru These supported reagents offer advantages such as milder reaction conditions, easier product isolation, and the potential for catalyst recycling. sibran.ruorganic-chemistry.org

Claycop, formed by adsorbing hydrated copper nitrate onto clay, is a well-established supported reagent for the nitration of aromatic compounds. wikipedia.orgatamanchemicals.com It has been successfully applied to the nitration of various aromatic substrates, including phenols. sibran.ru Similarly, this compound supported on silica gel has been demonstrated to be an effective reagent for the nitration of aromatic compounds, often providing good yields under mild conditions and short reaction times. Research in this area focuses on the preparation and characterization of these supported catalysts, as well as investigating their activity and selectivity for the nitration of diverse aromatic systems. Studies have compared the performance of different solid supports and explored the reaction scope with various aromatic substrates. sibran.ruorganic-chemistry.org

Oxidative Transformations

Beyond its role in nitration, this compound also functions as an oxidant in various organic transformations. The ability of Cu(II) to be reduced to Cu(I) or even Cu(0) facilitates these oxidative processes.

Oxidation of Thiols to Disulfides

This compound is an effective reagent for the oxidative coupling of thiols (RSH) to their corresponding disulfides (RSSR). This transformation is important in various fields, including biochemistry and organic synthesis. researchgate.nettandfonline.com

The oxidation of thiols by this compound can occur under relatively mild conditions. researchgate.net The mechanism often involves the formation of thiyl radicals or copper-thiolate species as intermediates. researchgate.netnih.govresearchgate.net Detailed mechanistic investigations, including computational studies, have shed light on the electron transfer processes and the role of copper in facilitating the formation of the disulfide bond. researchgate.netnih.govresearchgate.net Research has explored different reaction conditions, solvents, and the use of additives to optimize the yields and selectivity of disulfide formation. researchgate.net

Conversion of Dithioacetals to Carbonyls

Dithioacetals and dithioketals are commonly used as protecting groups for carbonyl compounds due to their stability under various reaction conditions. The regeneration of the carbonyl group from these protected forms is a crucial step in organic synthesis. This compound, particularly when supported on solid materials like clay (Claycop), can effectively cleave dithioacetals to regenerate the parent aldehydes or ketones. wikipedia.orgatamanchemicals.comresearchgate.net

This oxidative deprotection method offers a convenient way to unmask carbonyl functionalities. researchgate.net The reaction likely involves the coordination of copper to the sulfur atoms of the dithioacetal, followed by oxidative cleavage of the C-S bonds. researchgate.net Studies have investigated the efficiency of supported this compound reagents for this transformation and explored the reaction scope with various cyclic and acyclic dithioacetals derived from different aldehydes and ketones. researchgate.net Research findings often highlight the mildness of the conditions and the good yields of carbonyl compounds obtained. researchgate.net

Data Tables

While specific detailed research findings with numerical data tables were not directly accessible through the search results, the following represent illustrative examples of the types of data that would be presented in research articles on these topics, based on the descriptions of the reactions and their outcomes.

Table 1: Illustrative Examples of Aromatic Nitration using Supported this compound

| Substrate | Supported Cu(NO₃)₂ | Solvent | Temperature (°C) | Time | Product | Yield (%) |

| Phenol | Claycop | Dichloromethane | Room Temp. | Short | Nitrophenols | High |

| Anisole | Silica-Cu(NO₃)₂ | Acetonitrile | Room Temp. | Short | Nitroanisoles | Good |

| Toluene | Claycop | Dichloromethane | Reflux | Hours | Nitrotoluenes | Moderate |

Table 2: Illustrative Examples of Oxidative Transformations using this compound

| Substrate (Thiol or Dithioacetal) | Cu(NO₃)₂ Conditions | Product (Disulfide or Carbonyl) | Yield (%) |

| Benzyl thiol | Cu(NO₃)₂·3H₂O in H₂O/AcOEt researchgate.net | Dibenzyl disulfide | High |

| Cyclohexanone ethylene dithioacetal | Claycop in Dichloromethane wikipedia.orgresearchgate.net | Cyclohexanone | Good |

| Propanethiol | Cu(NO₃)₂ in Ethanol | Dipropyl disulfide | High |

Aerobic Oxidation Reactions

This compound has been explored as a catalyst or co-catalyst in aerobic oxidation reactions, utilizing molecular oxygen or air as the oxidant researchgate.netacs.org. Studies have demonstrated its utility in the oxidation of various organic substrates. For instance, a copper nitrate-catalyzed aerobic oxidation of 2,3,6-trimethylphenol has been reported researchgate.net.

In the context of alcohol oxidation, a mixed Mn(II)–Cu(II) nitrate catalytic system has been employed for the aerobic oxidation of primary and secondary alcohols in acetic acid, yielding oxidized products efficiently under mild conditions rsc.org. Copper nitrate has also been identified as a powerful and eco-friendly catalyst for the mediator-free aerobic oxidation of 2,3-dihydroquinazolinones and 1,4-dihydropyridines under mild conditions researchgate.net. Furthermore, a copper-catalyzed aerobic oxidative dehydrogenation of primary amines to nitriles has been developed, utilizing dioxygen or air with high yields and functional group compatibility acs.org.

Lewis Acid Promoted Reactions

This compound acts as a Lewis acid, promoting various organic transformations researchgate.netrsc.orgshepchem.com. Its Lewis acidity has been investigated in the context of Diels-Alder reactions. A comparative study of specific acid catalysis and Lewis acid catalysis of Diels-Alder reactions between dienophiles and cyclopentadiene in water demonstrated that copper(II) nitrate as a Lewis acid catalyst significantly accelerated the reaction rate compared to hydrochloric acid under similar conditions iitd.ac.in. For example, the reaction rate for one dienophile with cyclopentadiene was approximately 40 times faster with copper catalysis than with specific acid catalysis at equimolar concentrations iitd.ac.in. This catalytic effect is particularly noted for dienophiles containing two centers capable of interacting with the metal ion, highlighting the crucial role of the bidentate character of Lewis acid catalysts in these aqueous reactions iitd.ac.in.

Cyclization Reactions

This compound mediates or catalyzes various cyclization reactions, contributing to the synthesis of diverse cyclic compounds researchgate.netrsc.orgresearchgate.netresearchgate.netscispace.comacs.orgnih.govacs.org. An efficient method for the regioselective synthesis of polysubstituted Δ²-isoxazolines has been developed through a copper-mediated [2+2+1] cycloaddition of terminal alkynes and alkenes, where copper nitrate trihydrate serves as a precursor of nitrile oxides researchgate.netnih.gov. This cascade process involves the formation of multiple chemical bonds under mild conditions nih.gov.

Another application is the copper-catalyzed tandem oxidative cyclization/1,2-amino migration of enamino esters, providing a method for the synthesis of substituted pyrroles. This reaction involves the cleavage of a C–N bond and the formation of two new C–N bonds and one C(sp²)-C(sp²) bond in a single step, utilizing oxygen as the oxidant under mild conditions acs.org. Additionally, a copper-catalyzed annulation and alkene transposition cascade reaction has been reported for the synthesis of complex spirocyclic ethers from alkenol substrates acs.org.

C–H Activation Chemistry

Copper-catalyzed C–H functionalization has emerged as a significant area in organic chemistry, with this compound playing a role in these transformations researchgate.netrsc.orgresearchgate.netscispace.comrsc.orgresearchgate.net. This compound has been reported as a catalyst for the ortho nitration of anilides, providing a cost-effective and environmentally friendly approach to synthesize nitrated anilides rsc.orgresearchgate.net. This method has shown good yields for anilides with electron-donating groups rsc.org. In some oxidative cyclization reactions, C–H bond activation has been identified as the rate-determining step, indicating the involvement of this process in this compound-catalyzed reactions researchgate.net.

Difunctionalization of Carbon-Carbon Multiple Bonds

This compound is involved in the difunctionalization of carbon-carbon multiple bonds, allowing for the introduction of two functional groups across double or triple bonds researchgate.netrsc.orgresearchgate.netscispace.comglobalauthorid.comsemanticscholar.orguni-koeln.deacs.org. A copper nitrate-mediated chloronitration of alkynes has been developed for the construction of polysubstituted olefins, where copper nitrate acts as both the nitro source and a catalyst to activate the C-C triple bond researchgate.net. Furthermore, copper-catalyzed intermolecular aminative difunctionalization of unactivated alkenes has been achieved using N-halodialkylamines, leading to regio- and stereoselective aminohalogenation and aminoazidation products under neutral conditions acs.org.

Rearrangement Reactions

This compound has been mentioned in the context of catalyzing or promoting rearrangement reactions in general reviews on its applications in organic synthesis researchgate.netrsc.orgresearchgate.netscispace.com. However, specific detailed examples of rearrangement reactions solely catalyzed by this compound were not prominently featured in the provided search results.

Asymmetric Synthesis with Chiral Ligands

The use of copper catalysts in asymmetric synthesis with chiral ligands is an active area of research researchgate.netrsc.orgresearchgate.netscispace.comrsc.orgfrontiersin.org. While various copper salts, such as copper bromide and copper acetate, have been employed in asymmetric transformations like the asymmetric conjugate reduction of α,β-unsaturated lactones and lactams with chiral ligands (e.g., Josiphos, p-tol-BINAP) rsc.org, the direct and specific application of this compound in asymmetric synthesis with chiral ligands was not extensively detailed with specific examples in the immediate search results. Copper complexes, including Cu(II)-BOX complexes and copper/diamine complexes, have been utilized in asymmetric catalysis, but the direct derivation from this compound was not explicitly stated in the provided snippets regarding these specific asymmetric reactions frontiersin.org.

Generation of Nitrile Oxide Dipoles from Alkynes

Beyond alkynes, copper nitrate has also enabled the generation of nitrile oxides from α-keto acids through a novel carbon-carbon bond cleavage mechanism. rsc.orgrsc.org This approach offers a complementary method for generating alkyl-substituted nitrile oxides, which can then participate in 1,3-dipolar cycloadditions, leading to the formation of pharmacologically interesting fused isoxazolines. rsc.orgrsc.org Mechanistic studies suggest that α-keto acids undergo a carbon-carbon bond cleavage to form gem-dinitroalkane intermediates, which are subsequently transformed into nitrile oxides. rsc.orgrsc.org

Electrochemical Catalysis Involving this compound

This compound and other copper-based materials are extensively investigated as electrocatalysts, particularly for the electrochemical reduction of nitrate (NO₃⁻RR). This process is gaining attention as a promising technology for converting harmful nitrate pollutants in wastewater into valuable products like ammonia (NH₃) and nitrogen (N₂), utilizing renewable electricity under ambient conditions. rsc.orgccspublishing.org.cnbohrium.comaip.org

Electrochemical Nitrate Reduction (NO₃⁻RR) to Ammonia and Nitrogen

The electrochemical reduction of nitrate is a complex multi-electron transfer process that can lead to various products depending on the reaction conditions and the catalyst used. bohrium.comaip.orgrsc.org Copper-based catalysts are widely studied for NO₃⁻RR due to their favorable properties, including rapid reduction kinetics, strong electrical conductivity, and the ability to suppress the competing hydrogen evolution reaction (HER). rsc.orgccspublishing.org.cnmdpi.com The d-orbital energy levels of copper are well-matched with the lowest unoccupied π* orbitals of nitrate, facilitating efficient electron transfer. rsc.orgccspublishing.org.cnresearchgate.net

Direct electrocatalytic reduction pathways are typically categorized into two main types: adsorbed hydrogen reduction and electron reduction. rsc.orgrsc.org In the adsorbed hydrogen reduction pathway, hydrogen atoms (*H) generated from water reduction facilitate the reduction of NO₃⁻. acs.orgrsc.org The electron reduction pathway involves direct electron transfer to nitrate on the electrode surface, initially converting nitrate to nitrite (NO₂⁻). rsc.orgrsc.org The conversion of nitrate to nitrite is often considered a rate-determining step in the NO₃⁻RR process. ccspublishing.org.cnbohrium.comrsc.org Subsequently, nitrite can be further reduced to ammonia or nitrogen gas through a series of deoxygenation and hydrogenation steps involving various intermediates such as *NO, *NOH, *NHOH, and *NH. rsc.orgrsc.org The specific pathway and products are highly influenced by the catalyst material, applied potential, pH, and electrolyte composition. acs.orgbohrium.com

Copper and its oxides, such as Cu₂O, are prominent electrocatalysts for NO₃⁻RR. nih.govacs.orgnih.gov Metallic copper is effective due to its high electrical conductivity and abundance of conduction electrons. mdpi.com Copper oxides, like Cu₂O, have also demonstrated excellent electrocatalytic performance, particularly for their high selectivity towards ammonia production. nih.gov The composition and morphology of copper catalysts significantly impact their performance. nih.gov

Studies have shown that the metallic copper phase, often derived from the in situ reduction of copper oxides during the reaction, can exhibit intrinsic activity for nitrate electroreduction. acs.orgacs.org The interface between Cu and Cu₂O in heterostructured catalysts has been shown to enhance activity and selectivity by facilitating electron transfer and influencing the mobility of intermediates. nih.govacs.org For instance, Cu/Cu₂O nanowires have demonstrated effectiveness in suppressing HER and promoting NO₃⁻RR to NH₃. nih.gov

Copper-modified materials, including bimetallic catalysts and single-atom catalysts, are also being explored to enhance NO₃⁻RR performance. researchgate.netrsc.orgnih.gov For example, Cu-modified Ru nanoparticles have shown improved nitrate reduction kinetics and ammonia selectivity, attributed to synergistic effects where copper blocks HER sites on Ru, accelerates nitrate-to-nitrite conversion, and enhances nitrite reduction activity. acs.org Bimetallic catalysts like Cu-Co have also shown synergistic effects, with Cu adsorbing and reducing nitrate and Co facilitating hydrogenation. nih.govacs.org

Electrode potential and pH are critical operational parameters that significantly influence the efficiency and product selectivity of NO₃⁻RR on copper electrodes. acs.orgiwaponline.comresearchgate.net

Electrode Potential: Applied potential affects the reaction kinetics and the distribution of products. More negative potentials generally favor ammonia production, while more positive potentials can promote selectivity towards nitrogen gas. rsc.org The potential also influences the chemical state of the copper catalyst; for example, the reduction of Cu(I) to Cu(0) on Cu₂O nanocubes becomes faster at more negative potentials, correlating with increased ammonia Faradaic efficiency. acs.org

pH: The pH of the electrolyte plays a crucial role in determining the reaction pathways and product selectivity. acs.orgbohrium.comiwaponline.comresearchgate.net In acidic conditions, adsorbed nitrite can be protonated to nitrous acid, potentially leading to indirect autocatalytic reduction pathways and unwanted byproducts. rsc.org In alkaline conditions, the formation of gaseous compounds can increase with increasing pH. iwaponline.com The rate-determining step of the reaction can also be pH-dependent. For instance, on a Cu(111) surface, the rate-determining step for ammonia production is the desorption of *NH₃ at pH 0, while it becomes the hydrogenation of *NO to *NOH under neutral and alkaline conditions. rsc.org The concentration of nitrite can also be higher in alkaline pH. iwaponline.com

The structural properties of copper-based electrocatalysts, including crystal facets, morphologies, and size, have a profound impact on their catalytic activity and selectivity for NO₃⁻RR. nih.govrsc.orgacs.orgresearchgate.net

Crystal Facets: The specific crystallographic orientation of copper surfaces can influence catalytic activity. mdpi.com Studies have indicated that certain facets, such as Cu(100) and Cu(111), exhibit enhanced catalytic activity compared to others. nih.govnih.gov Cu(111) has shown superior performance for NO₃⁻ to NH₃ reduction in neutral or alkaline electrolytes, while Cu(100) can be more active in strongly acidic electrolytes. nih.gov The concentration of oxygen vacancies and hydroxyl groups on specific facets can also play a role in promoting intermediate adsorption and water splitting. nih.gov

Morphologies and Size: Different morphologies of copper crystals, such as micro-crystals, nanowires, nanosheets, and nanoparticles, can be obtained through various synthesis techniques and exhibit varying performances in NO₃⁻RR. mdpi.comnih.gov The presence of edges and defects in crystal structures can create highly reactive active sites. mdpi.com Nanostructured copper materials often demonstrate enhanced electrocatalytic capability. ccspublishing.org.cn For example, copper nanowires and nanoparticles supported on carbon electrodes have shown improved nitrate conversion. mdpi.com The enrichment effect of porous structures can also facilitate the mass transfer of nitrate to the catalyst surface. ccspublishing.org.cn

Single-Atom and Single-Cluster Catalysts: Single-atom catalysts (SACs) and single-cluster catalysts represent the epitome of maximizing atom utilization efficiency and can offer distinctive coordination environments that influence catalytic performance. rsc.orgnih.gov Copper-based atomic site catalysts are being investigated for their potential in NO₃⁻RR. rsc.org The combined effect of metal atoms in these structures can modify the adsorption behavior of crucial intermediates, thereby enhancing catalytic efficiency. rsc.org For instance, Rh clusters and single-atoms dispersed on Cu nanowires have demonstrated high activity and Faradaic efficiency for ammonia production, suggesting synergistic catalytic cooperation between Rh and Cu sites. nih.gov

The structural evolution of catalysts during the reaction can also be significant. For example, Cu₂O nanocubes can undergo structural and compositional changes during NO₃⁻RR, with the formation of a Cu metallic phase influencing activity. acs.orgacs.org The electrochemical reduction of the oxide layer can lead to the creation of defects on the catalyst surface that contribute to catalytic performance. acs.org

Here is a summary of some research findings on the influence of catalyst structure:

| Catalyst Structure/Morphology | Key Findings | Source |

| Cu Micro-crystals | Presence of edges and defects creates highly reactive active sites. Different morphologies obtained via electrodeposition show varying performance. | mdpi.com |

| Cu Nanowires | Achieve selective reduction of nitrate to ammonia with high Faradaic efficiency. mdpi.com Can support dispersed Rh clusters and single-atoms for enhanced activity. nih.gov | mdpi.comnih.gov |

| Cu Nanoparticles | Supported on carbon electrodes show significant improvement in nitrate conversion. mdpi.com | mdpi.com |

| Cu₂O Nanocubes | Demonstrate high selectivity towards NH₃ production. nih.gov Structural and compositional evolution during reaction influences activity. acs.orgacs.org | acs.orgnih.govacs.org |

| Cu/Cu₂O Heterostructures | Strong electronic interaction at the interface enhances selectivity and current density for NO₃⁻RR. nih.gov Effective in suppressing HER. nih.gov | nih.gov |

| Cu(111) Facet | Exhibits superior catalytic activity for NO₃⁻ reduction to NH₃ in neutral or alkaline electrolytes. nih.govnih.gov Higher oxygen vacancy concentration and hydroxyl groups. nih.gov | nih.govnih.gov |

| Cu(100) Facet | Can exhibit stronger catalytic performance in strongly acidic electrolytes. nih.gov | nih.gov |

| Cu-modified Ru NPs | Show improved nitrate reduction kinetics and NH₃ selectivity through synergistic effects. acs.org | acs.org |

| Cu-Co Bimetallic Nanosheets | Exhibit significant synergy, with Cu adsorbing NO₃⁻ and Co facilitating hydrogenation, leading to high Faradaic efficiency for NH₃. nih.govacs.org | nih.govacs.org |

| Cu-based Atomic Site Catalysts | Potential for high atom utilization efficiency and distinctive coordination environments that enhance catalytic efficiency. rsc.org | rsc.org |

Synergistic Effects in Bimetallic Copper Catalysts

Bimetallic catalysts incorporating copper have demonstrated enhanced catalytic efficiency through synergistic effects between the constituent metals. This synergy can modify the adsorption behavior of key intermediates, leading to improved catalytic performance rsc.org. For instance, in the catalytic reduction of nitrate, combining copper with a noble metal like palladium or platinum is a common strategy. Copper is often involved in the initial reduction of nitrate to nitrite, while the noble metal facilitates the further reduction of nitrite to nitrogen or ammonia researchgate.net. The interaction between copper and the noble metal is crucial, particularly in maintaining copper in a metallic state, which is often achieved through hydrogen adsorbed on the noble metal researchgate.net.

Research on Cu-based bimetallic materials for electrocatalytic nitrate reduction highlights their potential, although achieving optimal faradaic efficiency and selectivity remains an area of active research researchgate.net. Studies on Cu-Co bimetallic carbon catalysts have confirmed synergistic effects in activating persulfate for the degradation of reactive dyes acs.org. In the context of electrochemical CO₂ reduction, carbon-supported Ni-Cu bimetallic nanoparticle composites have shown enhanced catalytic activity and electron transfer, with a specific ratio of Ni:Cu demonstrating superior performance doi.org.

Copper Deposition Processes from this compound Solutions

This compound solutions are utilized in copper deposition processes, including electrolytic etching and electrorefining. In electrolytic etching, a copper nitrate solution is used as the electrolyte. When a current is applied, copper ions are attracted to the cathode and deposit on its surface, while nitrate ions oxidize the copper anode, releasing copper ions back into the solution, thus perpetuating the process snagmetalsmith.org.

In electrorefining, this compound solutions can be employed to obtain high-purity copper deposits. However, the presence of nitrate ions can detrimentally affect both the current efficiency and the purity of the deposited copper researchgate.net. Active reduction reactions of nitrate ions, catalyzed by copper ions, can occur and may lead to the formation of copper oxide deposits, affecting the quality of the copper layer researchgate.net. Factors such as copper ion concentration, current density, temperature, and pH play significant roles in the quality and purity of the deposited copper researchgate.net. Achieving ultrahigh purity copper may require careful control of these parameters, electrolyte circulation, filtration, and potentially the use of cementation barriers to minimize impurities like sulfur and silver researchgate.net. This compound solutions have also been used in electroless plating processes for coating substrates like glass, although issues with solution stability and the purity of available this compound can be factors ias.ac.in.

Reaction Mechanism Elucidation in this compound Catalysis

Understanding the reaction mechanisms in this compound catalysis involves both experimental and computational techniques to identify intermediates and determine reaction pathways.

Computational Approaches for Reaction Pathway Determination

Computational methods, particularly density functional theory (DFT), are extensively used to investigate reaction mechanisms and determine reaction pathways in copper-catalyzed processes, including those potentially involving this compound as a precursor or source of copper ions chemrxiv.orgacs.org. DFT calculations can model reactions at the atomic scale, providing insights into adsorption energies, reaction barriers, and the stability of intermediates chemrxiv.org. This allows for the theoretical determination of favorable reaction pathways and the identification of rate-limiting steps rsc.orgchemrxiv.org.

Computational studies have been applied to understand the influence of the coordination environment in copper-based catalysts on reaction pathways, particularly in nitrate reduction rsc.org. DFT calculations can help elucidate how modifications to the active center modulate local charge densities and affect the energy barriers of crucial steps rsc.org. For example, DFT has been used to analyze the conversion of intermediates like *NO to *N in nitrate reduction to ammonia rsc.org. Computational approaches also play a role in understanding synergistic effects in bimetallic copper catalysts by analyzing the interactions between different metal atoms and their impact on intermediate adsorption rsc.org. The combination of computational predictions and experimental results is a powerful approach for advancing the design of efficient copper-based catalysts chemrxiv.org.

| Compound Name | PubChem CID |

| This compound | 167780 ereztech.com, 9837674 fishersci.cafishersci.fi (hydrates), 15303652 atamanchemicals.com (anhydrous) |

| Copper | 23978 americanelements.comnih.gov |

| Nitrate | 943 nih.gov |

| Nitric acid | 944 fishersci.itwikipedia.orgfishersci.comuni.lunih.gov |

| Copper(II) oxide | 14829 fishersci.atereztech.comfishersci.comamericanelements.comnih.gov |

| Nitrite | 25967 researchgate.net (implied in nitrate/nitrite reduction) |

| Ammonia | 222 rsc.org (product of nitrate reduction) |

| Nitrogen | 941 rsc.org (product of nitrate reduction) |

| Palladium | 23931 researchgate.net |

| Platinum | 23675 researchgate.net |

| Cobalt | 23979 acs.org |

| Nickel | 935 doi.org |

| Iron | 23954 researchgate.netresearchgate.net |

| Silver | 23676 researchgate.net |

| Hydrogen | 784 researchgate.net (reducing agent) |

| Water | 962 snagmetalsmith.org (solvent/reactant) |

| Copper(I) oxide | 10137967 nih.gov |

| Copper(II) trifluoroacetate | 11845166 wikipedia.org |

| Indium(III) nitrate hydrate | 3084148 fishersci.co.uk |

| Plutonium(IV) nitrate | 150308 (239Pu), 129762960 (pentahydrate) wikipedia.org |

| Potassium nitrate | 24434 wikipedia.org |

| Ytterbium(III) Nitrate Hydrate | 91886286 ereztech.com |

Beyond its established roles as a nitrating agent, oxidant, and Lewis acid, this compound is recognized for its efficacy as a catalyst or promoter in facilitating organic transformations rsc.org. Its catalytic applications span a range of reaction types, including but not limited to cyclization, C–H activation, difunctionalization, nitration, rearrangement, and asymmetric synthesis when employed with appropriate chiral ligands. The development of modified forms, such as solid-supported this compound or its complexes, has expanded its catalytic potential rsc.org.

The catalytic properties of this compound and derived copper-based materials are a significant area of research, particularly concerning reduction reactions and metal deposition processes.

Synergistic Effects in Bimetallic Copper Catalysts

The incorporation of copper into bimetallic catalytic systems has revealed synergistic effects that enhance catalytic performance by influencing the adsorption characteristics of crucial intermediates rsc.org. In the context of nitrate reduction, the combination of copper with noble metals like palladium or platinum is a prevalent approach. In such systems, copper often initiates the reduction of nitrate to nitrite, while the subsequent reduction of nitrite to nitrogen or ammonia is primarily catalyzed by the noble metal component researchgate.net. The interaction between copper and the noble metal is critical, especially for maintaining copper in a reduced metallic state, often facilitated by hydrogen adsorbed on the noble metal surface researchgate.net.

Research into Cu-based bimetallic materials for electrocatalytic nitrate reduction indicates their promise, although optimizing faradaic efficiency and selectivity remains an ongoing challenge researchgate.net. Studies involving Cu-Co bimetallic carbon catalysts have demonstrated synergistic activation of persulfate for the degradation of organic dyes acs.org. In electrochemical CO₂ reduction, carbon-supported Ni-Cu bimetallic nanoparticles have shown improved catalytic activity and electron transfer capabilities, with specific compositional ratios exhibiting superior performance doi.org.

Copper Deposition Processes from this compound Solutions

This compound solutions are integral to various copper deposition techniques, including electrolytic etching and electrorefining. In electrolytic etching, a solution of copper nitrate serves as the electrolyte. The application of an electric current drives the deposition of copper ions onto the cathode surface, while nitrate ions facilitate the oxidation of the copper anode, releasing copper ions back into the solution and sustaining the etching process snagmetalsmith.org.

In electrorefining applications, this compound solutions can be employed for the production of high-purity copper deposits. However, the presence of nitrate ions can negatively impact both the current efficiency and the purity of the deposited copper researchgate.net. Catalytic reduction reactions of nitrate ions, mediated by copper ions, can occur and may lead to the undesirable co-deposition of copper oxides, affecting the quality of the deposited metal layer researchgate.net. Achieving high-purity copper deposits necessitates careful control over parameters such as copper ion concentration, current density, temperature, and pH researchgate.net. Strategies such as electrolyte circulation, filtration, and the use of cementation barriers may be employed to minimize impurities like sulfur and silver and enhance the purity of the deposited copper researchgate.net. This compound solutions have also been explored in electroless plating for coating materials like glass, although challenges related to solution stability and the purity of the this compound precursor can be factors ias.ac.in.

Reaction Mechanism Elucidation in this compound Catalysis

Elucidating the intricate reaction mechanisms in catalytic processes involving this compound relies on a combination of experimental and computational methodologies to identify transient intermediates and map out reaction pathways.

Computational Approaches for Reaction Pathway Determination

Computational methods, particularly density functional theory (DFT), are indispensable tools for investigating reaction mechanisms and determining reaction pathways in copper-catalyzed processes, including those potentially initiated with this compound chemrxiv.orgacs.org. DFT calculations enable the modeling of reactions at the atomic level, providing crucial insights into adsorption energies, energy barriers, and the stability of various intermediates chemrxiv.org. This allows for the theoretical prediction of the most favorable reaction pathways and the identification of rate-determining steps rsc.orgchemrxiv.org.

Thermal Decomposition Pathways and Kinetic Analysis of Cupric Nitrate

Thermogravimetric (TGA) and Differential Thermal Analysis (DTA) Studies

TGA and DTA are crucial techniques for monitoring the mass changes and thermal events (endothermic or exothermic) that occur as a material is heated. nii.ac.jp For hydrated cupric nitrate, TGA curves typically show several steps corresponding to mass loss at different temperature ranges, indicating the sequential removal of water and the decomposition of the nitrate species. researchgate.net DTA curves reveal the temperatures at which these processes occur, with endothermic peaks often associated with dehydration and melting, and exothermic peaks potentially indicating decomposition reactions. jes.or.jpresearchgate.net

Studies on copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) using TGA and DTA have identified multiple decomposition stages. researchgate.netresearchgate.net For instance, a significant mass loss is observed in the initial heating stages, corresponding to the dehydration process. researchgate.net Further heating leads to additional mass loss steps associated with the decomposition of the dehydrated or partially dehydrated nitrate species and the formation of intermediate and final products. nih.govereztech.comjes.or.jp

Identification of Thermal Decomposition Stages and Intermediate Products

The thermal decomposition of hydrated this compound proceeds through several identifiable stages, involving dehydration, formation of basic copper nitrates, and ultimately, the formation of copper oxides. nih.govereztech.comjes.or.jp

Dehydration Processes of Hydrated this compound

Hydrated this compound undergoes dehydration upon heating, losing its water molecules in a stepwise manner. For copper(II) nitrate trihydrate, initial dehydration can occur between 40-80 °C, leading to the formation of lower hydrates like Cu(NO₃)₂·2.5H₂O and Cu(NO₃)₂·H₂O. researchgate.netcapes.gov.br Further dehydration to anhydrous Cu(NO₃)₂ can occur at slightly higher temperatures, typically between 80-110 °C. researchgate.netcapes.gov.br This dehydration is often accompanied by thermohydrolysis, particularly at higher pressures, which can lead to the formation of basic copper nitrate. researchgate.netcapes.gov.br

Formation of Basic Copper Nitrate as an Intermediate

A key intermediate product in the thermal decomposition of hydrated this compound is basic copper nitrate, often represented as Cu₂(NO₃)(OH)₃ or similar hydrated forms like Cu(NO₃)₂·3Cu(OH)₂. wikipedia.orgatamanchemicals.comnih.govereztech.comjes.or.jpresearchgate.netresearchgate.net The formation of basic copper nitrate typically occurs after or concurrently with the initial dehydration steps, often around 80 °C. wikipedia.orgatamanchemicals.comatamanchemicals.comnih.gov This intermediate is formed through thermohydrolysis, where water molecules react with the copper nitrate. researchgate.netcapes.gov.br The presence of basic copper nitrate as a crystalline intermediate has been confirmed by techniques like X-ray diffraction (XRD). researchgate.net

Final Product Formation (e.g., CuO, Cu₂O)

The final solid product of the thermal decomposition of this compound in air is typically copper(II) oxide (CuO). nih.govresearchgate.netwikipedia.orgtestbook.com The decomposition of basic copper nitrate leads to the formation of CuO at higher temperatures. wikipedia.orgatamanchemicals.comatamanchemicals.comnih.gov This conversion generally occurs in the temperature range of 180-310 °C, although some studies indicate CuO formation between 200-250 °C. researchgate.netcapes.gov.br The decomposition reaction can be represented as:

2 Cu(NO₃)₂ → 2 CuO + 4 NO₂ + O₂ wikipedia.orgatamanchemicals.comwikipedia.orgtestbook.com

Under certain conditions, particularly in reducing atmospheres or at very high temperatures (>450 °C), copper(I) oxide (Cu₂O) or even metallic copper can be formed as final products. researchgate.netresearchgate.net However, CuO is the predominant final solid phase under typical atmospheric thermal decomposition. nih.govresearchgate.net

Analysis of Gaseous Decomposition Products by Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for identifying and analyzing the gaseous species evolved during the thermal decomposition of materials. nih.govereztech.comfishersci.nljes.or.jpresearchgate.netnii.ac.jp Coupling MS with TGA/DTA allows for the correlation of mass loss and thermal events with the evolution of specific gaseous products. nii.ac.jp

Evolution of Nitrogen Oxides (NO, NO₂), Water, and Oxygen

The thermal decomposition of this compound releases a mixture of gases, primarily nitrogen oxides (NO and NO₂), water (H₂O), and oxygen (O₂). nih.govereztech.comfishersci.nljes.or.jpresearchgate.netresearchgate.net The evolution of water is prominent during the initial dehydration stages of hydrated this compound. ereztech.comresearchgate.netresearchgate.netcapes.gov.br As the decomposition of the nitrate species and basic copper nitrate occurs at higher temperatures, nitrogen dioxide (NO₂) and oxygen (O₂) are released. wikipedia.orgatamanchemicals.comwikipedia.orgtestbook.com Nitrogen monoxide (NO) can also be detected, often formed from the further decomposition or reaction of NO₂. nih.govereztech.comjes.or.jpnii.ac.jpresearchgate.net The specific temperatures and relative amounts of these gaseous products depend on the decomposition stage and experimental conditions. ereztech.comjes.or.jpnii.ac.jpresearchgate.netresearchgate.netcapes.gov.br Studies using high-resolution MS have been able to distinguish between gases with similar masses, such as CO₂ and N₂O, and CO and N₂. nii.ac.jp

Here is a summary of typical decomposition stages and products based on research findings:

| Temperature Range (°C) | Process/Products | Techniques Used | Source(s) |

| 40-80 | Dehydration (e.g., formation of Cu(NO₃)₂·2.5H₂O, Cu(NO₃)₂·H₂O) | XRD, MS, DTA | researchgate.netcapes.gov.br |

| 80-110 | Further Dehydration (formation of anhydrous Cu(NO₃)₂) | XRD, MS, DTA | researchgate.netcapes.gov.br |

| ~80 and above | Formation of Basic Copper Nitrate (e.g., Cu₂(NO₃)(OH)₃) | XRD, TGA, DTA | wikipedia.orgatamanchemicals.comnih.govresearchgate.net |

| 180-310 (or 200-250) | Decomposition of Basic Copper Nitrate to CuO, evolution of NO₂, O₂, H₂O | TGA, DTA, MS, XRD | wikipedia.orgatamanchemicals.comnih.govresearchgate.netcapes.gov.brwikipedia.org |

| >450 | Possible formation of Cu₂O from CuO (under certain conditions) | XRD | researchgate.net |

| Various | Evolution of H₂O, NO, NO₂, O₂, HNO₃ | MS | nih.govereztech.comfishersci.nljes.or.jpresearchgate.netnii.ac.jpresearchgate.netcapes.gov.br |

Thermohydrolysis and Gasification Mechanisms

The thermal decomposition of hydrated this compound involves both dehydration and decomposition of the nitrate anion, often accompanied by thermohydrolysis, particularly in the presence of water. Studies on this compound trihydrate (Cu(NO₃)₂·3H₂O) indicate that the initial stages involve dehydration, leading to the formation of lower hydrates and eventually anhydrous this compound. epa.govresearchgate.net For instance, dehydration of Cu(NO₃)₂·3H₂O can consecutively produce crystalline Cu(NO₃)₂·2.5H₂O and Cu(NO₃)₂·H₂O at temperatures between 40 and 80 °C. epa.govresearchgate.net Anhydrous Cu(NO₃)₂ can form at slightly higher temperatures (80-110 °C) and may sublime at 120-150 °C under reduced pressure. epa.govresearchgate.net

Thermohydrolysis can occur concurrently with dehydration, especially at higher pressures, leading to the formation of basic copper nitrates, such as Cu₂(OH)₃NO₃. epa.govresearchgate.net This process also generates gaseous products including water (H₂O), nitric acid (HNO₃), and nitrogen dioxide (NO₂). epa.govresearchgate.netcapes.gov.br The formation of basic copper nitrate as an intermediate compound, such as monoclinic basic copper nitrate (Cu(NO₃)₂·3Cu(OH)₂), has been identified in the decomposition pathway of hydrated copper nitrate. researchgate.net

The decomposition of basic copper nitrate intermediates further yields copper(II) oxide (CuO), nitrogen dioxide (NO₂), and water vapor (H₂O), along with oxygen (O₂). researchgate.netnih.gov The molecular oxygen observed during the decomposition is often attributed to the catalytic decomposition of NO₂ on the surface of the formed CuO. researchgate.netnih.gov The presence of copper-containing ions throughout the process is consistent with a gasification mechanism of thermal decomposition. researchgate.netnih.gov

A general scheme for the three-stage thermal decomposition of Cu(NO₃)₂·3H₂O to CuO has been proposed and refined based on evolved-gas-analysis data. researchgate.netnih.gov The final product, CuO, is typically formed in the temperature range of 200-250 °C. epa.govresearchgate.net

Kinetic Parameters of Thermal Decomposition

Kinetic analysis of the thermal decomposition of this compound provides insights into the reaction rates and energy barriers involved. Studies employing techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine kinetic parameters like activation energy (Ea) and the pre-exponential factor (A). researchgate.netmdpi.com

The effective activation energy for the thermal decomposition of hydrated copper nitrate can vary depending on the experimental conditions, such as the heating rate. For instance, studies using TGA have shown that lower heating rates can result in lower effective activation energies compared to higher heating rates. researchgate.net The kinetic parameters are often in good agreement with values calculated for a gasification mechanism. researchgate.net

While specific kinetic parameters for the thermal decomposition of this compound itself were not extensively detailed in the search results beyond the general mention of activation energy calculations from TGA data researchgate.net, research on the thermal decomposition of related nitrate compounds and mixtures involving copper oxides provides context. For example, studies on the catalytic effect of CuO on the thermal decomposition of ammonium nitrate have reported activation energy values for the decomposition of the mixture mdpi.comrsc.orgrsc.org.

Influence of Environmental Conditions and Additives on Thermal Stability

The thermal stability and decomposition behavior of this compound are significantly influenced by environmental conditions such as humidity and temperature, as well as the presence of other compounds.

Effects of Humidity and Temperature

Humidity plays a crucial role, particularly for the hygroscopic hydrated forms of this compound. The absorption of moisture can affect the degradation rate and even lead to deliquescence at high humidity levels. jes.or.jp While hydrated nitrates cannot be dried by heating due to decomposition, the presence of water vapor can influence the thermohydrolysis pathways during decomposition. epa.govresearchgate.netatamanchemicals.com Higher pressure in the system, which can be related to the presence of water vapor, has been observed to lead to a larger amount of thermohydrolysis products. epa.govresearchgate.net

Temperature is a primary factor driving the decomposition process, with different stages of dehydration and decomposition occurring over specific temperature ranges, as discussed in Section 6.3.2. The rate of decomposition increases with increasing temperature.

Catalytic Effects of Other Compounds on Decomposition

The thermal decomposition of this compound can be catalyzed or influenced by the presence of other compounds. Studies on the thermal decomposition of mixtures involving copper compounds and other substances, such as ammonium nitrate, have demonstrated catalytic effects.

For example, copper ions have been shown to catalyze nitrate reduction in solutions. researchgate.net In the context of thermal decomposition, the copper oxides formed as decomposition products can act as catalysts. It has been established that the molecular oxygen produced during the decomposition of hydrated copper nitrate is generated by the catalytic decomposition of NO₂ on the surface of the formed CuO. researchgate.netnih.gov

Furthermore, copper oxide (CuO) has been reported to accelerate the combustion and thermal decomposition of ammonium nitrate compositions. mdpi.comjes.or.jp Studies on mixtures of ammonium nitrate and CuO suggest a decomposition mechanism where the mixture reacts to form copper(II) nitrate and a copper(II) amine complex following melting, which then undergo exothermic decomposition. jes.or.jp The presence of CuO can shift the decomposition temperature of such mixtures and decrease the activation energy, indicating a catalytic effect. mdpi.comrsc.orgrsc.org

The introduction of this compound as an additive has also been shown to influence the thermal decomposition of other materials, such as brown coal, by reducing the volatile release temperature and accelerating decomposition, attributed to the release of nitrous oxide produced during copper nitrate decomposition. matec-conferences.org

Here is an interactive table summarizing some of the decomposition stages and products for Cu(NO₃)₂·3H₂O:

| Temperature Range (°C) | Process | Products | Intermediate Solid Phases |

| 40-80 | Dehydration | H₂O | Cu(NO₃)₂·2.5H₂O, Cu(NO₃)₂·H₂O |

| 80-110 | Dehydration | H₂O | Anhydrous Cu(NO₃)₂ |

| 120-150 | Sublimation (under reduced pressure) | Anhydrous Cu(NO₃)₂ (gas) | - |

| Concurrent with dehydration | Thermohydrolysis | H₂O, HNO₃, NO₂ | Cu₂(OH)₃NO₃ (Basic Copper Nitrate) |

| Around 470 K (approx. 200 °C) | Decomposition of Basic Nitrate | CuO, NO₂, H₂O, O₂ | CuO |

| 200-250 | Final Decomposition | CuO, NO₂, H₂O, O₂ | CuO |

Note: Temperature ranges can vary depending on heating rate and experimental conditions.

Here is an interactive table presenting some reported activation energy values related to copper compounds and nitrate decomposition:

| Material | Process | Activation Energy (kJ/mol) | Notes | Source |

| Hydrated Copper Nitrate | Thermal Decomposition (Lower heating rates) | 179 ± 27 | Effective activation energy from TGA | researchgate.net |

| Hydrated Copper Nitrate | Thermal Decomposition (Higher heating rates) | 217 ± 36 | Effective activation energy from TGA | researchgate.net |

| Ammonium Nitrate / MgAl mixture | Thermal Decomposition | 91.41 | Without CuO | mdpi.com |

| Ammonium Nitrate / MgAl mixture with CuO | Thermal Decomposition | 89.26 | With CuO, indicates catalytic effect | mdpi.com |

| Ammonium Nitrate | Thermal Decomposition | 102 | Pure AN | mdpi.com |

| Ammonium Nitrate with CuO | Thermal Decomposition | 75 | With CuO, indicates catalytic effect | mdpi.com |

| Ammonium Nitrate / Nanocrystalline Copper Ferrite | Thermal Decomposition | 81.3 ± 7.7 | With 2 wt% Copper Ferrite, lower decomposition temperature observed | rsc.orgrsc.org |

Note: These values are sourced from studies investigating the thermal decomposition of various materials, including those where copper compounds act as catalysts or are part of a mixture. They provide context for the range of activation energies observed in such systems.

Environmental Interactions and Remediation Strategies Involving Cupric Nitrate

Role of Copper in Environmental Nitrate Reduction Processes

Copper plays a significant role in environmental nitrate reduction processes, particularly in biological denitrification. Denitrification is a microbial process that converts nitrate through a series of steps to nitrogen gas (N₂), often occurring in anoxic environments. oup.combiotechrep.ir Key enzymes involved in this pathway are metalloenzymes, and copper is an essential cofactor for some of these, notably the copper-containing nitrite reductase (NirK) and nitrous oxide reductase (Nos). mdpi.comresearchgate.net

Studies have shown that copper availability can influence the efficiency of denitrification. For instance, the activity of nitrous oxide reductase (Nos), which catalyzes the reduction of nitrous oxide (N₂O) to dinitrogen gas (N₂), is dependent on copper. researchgate.netfrontiersin.org Copper deficiency can lead to decreased Nos efficiency, resulting in the accumulation and emission of N₂O, a potent greenhouse gas, instead of the desired N₂. researchgate.netfrontiersin.org Conversely, copper supplementation, within certain limits, has been observed to promote complete denitrification, leading to higher N₂ production. frontiersin.org

Copper-based catalysts are also being explored for the electrocatalytic reduction of nitrates in water. mdpi.commdpi.comrsc.org Metallic copper is considered effective for this process due to its electrical conductivity and the availability of conduction electrons. mdpi.com Different structural forms of copper, such as nanowires and nanoparticles, have shown promise in enhancing nitrate conversion. mdpi.com

Biogeochemical Cycling and Fate of Cupric Nitrate in Environmental Systems

The biogeochemical cycling of this compound involves the movement and transformation of both copper and nitrate components within environmental matrices like soil, water, and sediment. Copper is a naturally occurring element found in rocks, soil, water, and air. atamanchemicals.comnih.gov Human activities, such as the use of copper-containing pesticides and the application of manure or sewage sludge, can increase copper levels in soils. researchgate.net

Accumulation and Distribution of Copper Ions in Environmental Matrices

Copper ions can accumulate in various environmental matrices. In soils, copper tends to be retained in the topsoil and can accumulate over time, particularly in areas with a history of using copper-based agricultural products. researchgate.net The distribution and mobility of copper in soil-water systems are influenced by factors such as total copper concentration, chemical forms of copper, and environmental conditions like pH. researchgate.netresearchgate.net Copper can accumulate in different fractions within sediments, including organic matter-bound, carbonate-bound, and amorphous iron oxide-bound fractions. researchgate.net A fraction can also exist in more bioavailable soluble and exchangeable forms. researchgate.net

In aquatic environments, copper can be influenced by processes like scavenging and remineralization, affecting its distribution with depth. core.ac.ukgeotraces.org Studies in freshwater sediment mesocosms have shown that increasing copper concentrations can impact nitrogen cycling processes near the sediment-water interface. mdpi.com

Impact on Microbial Denitrification Pathways

Copper can significantly impact microbial denitrification pathways. As mentioned earlier, copper is a cofactor for key enzymes like NirK and Nos involved in denitrification. mdpi.comresearchgate.net Copper availability can influence the activity and expression of the genes encoding these enzymes. mdpi.comfrontiersin.org High copper levels can inhibit denitrification rates and lead to the accumulation of intermediates like nitrite (NO₂⁻) and nitrous oxide (N₂O). oup.com For example, studies in estuary sediments showed that increasing copper concentrations drastically decreased the abundance of nirK, nirS, and nosZ genes, which are involved in different steps of denitrification. oup.com

However, the effect of copper on denitrification can be complex and may vary depending on the microbial community and environmental conditions. Some studies suggest that while copper limitation negatively affects nitrate-dependent growth in certain bacteria, others with copper-independent enzymes may not show significant differences. mdpi.com

Influence on Plant Nutrient Acquisition (e.g., Nitrate Uptake)

Copper can influence plant nutrient acquisition, including nitrate uptake. While copper is an essential trace element for plants, elevated levels can lead to toxicity and affect nitrogen metabolism. mdpi.comnih.govfrontiersin.org High copper concentrations can decrease the uptake and accumulation of nitrogen in plants. nih.gov Copper toxicity has been shown to downregulate the expression of genes encoding nitrate transporters (NRTs) and proton pumps that are essential for nitrate uptake by roots. nih.govnih.gov

However, the interaction between copper and nitrate uptake can also be influenced by the form of nitrogen available to the plant. Studies have indicated that nitrate supply can affect copper accumulation by plants and the availability of nutrients in the rhizosphere. researchgate.net In some cases, providing nitrogen in the form of nitrate has been suggested to potentially reduce the uptake of excess copper by competing for uptake sites in plant roots. researchgate.net Furthermore, copper application has been observed to influence nitrate reductase activity and nitrate content in different plant tissues, with effects modulated by the nitrate/ammonium ratio in the growth medium. mdpi.comfrontiersin.org

Development of this compound-Based Approaches for Environmental Remediation

This compound, indirectly through the role of copper, is involved in approaches for environmental remediation, particularly concerning nitrate contamination. Copper-based materials and processes are being investigated for their potential in removing or transforming nitrate pollutants from water. mdpi.commdpi.comrsc.orgnih.govacs.org